1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of various nucleoside analogues
Cellular Effects
Its derivative Ribavirin is known to have antiviral properties
Molecular Mechanism
It is known to be a precursor in the synthesis of Ribavirin, a nucleoside analogue Nucleoside analogues can interfere with the replication of viral RNA and DNA by inhibiting nucleoside metabolic enzymes
Metabolic Pathways
It is known to be a precursor in the synthesis of Ribavirin, a nucleoside analogue Nucleoside analogues can interfere with the replication of viral RNA and DNA by inhibiting nucleoside metabolic enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Additionally, a preparation method under nitrogen protection involves the reaction of 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole with carbon dioxide .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes, utilizing methanol and appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction produces alcohol derivatives.
- Substitution results in various functionalized triazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Serves as a precursor for nucleoside analogues like Ribavirin.
Medicine: Investigated for its potential anticancer and antiviral properties.
Industry: Utilized in the synthesis of pesticides and as an oilfield additive to enhance oil well productivity.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for Ribavirin, it interferes with viral RNA synthesis, thereby inhibiting viral replication . The compound’s anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 1,2,4-Triazole-3-carboxylic acid
- 3-Methyl-1H-1,2,4-triazole
- 3-Amino-1H-1,2,4-triazole
Comparison: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its methyl group at the 1-position, which influences its reactivity and biological activity. Compared to 1,2,4-Triazole-3-carboxylic acid, the methyl derivative exhibits different pharmacokinetic properties and enhanced stability .
Properties
IUPAC Name |
1-methyl-1,2,4-triazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKKJJZHNQEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815588-82-0 | |
Record name | 1-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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